

# Physical and chemical properties of p-Menthane-3-carboxylic acid

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## Compound of Interest

Compound Name: *p*-Menthane-3-carboxylic acid

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An In-depth Technical Guide to the Physicochemical Properties of **p-Menthane-3-carboxylic Acid**

## Introduction

**p-Menthane-3-carboxylic acid** is a monocyclic saturated monoterpenoid carboxylic acid. Its structure is based on a p-menthane skeleton, which is a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. The carboxylic acid moiety at position 3 introduces a key functional group that dictates many of its chemical properties and applications. Due to the presence of multiple chiral centers, this compound can exist as various stereoisomers, each potentially possessing unique physical, chemical, and biological properties.<sup>[1]</sup> The specific stereochemistry significantly influences its interactions with biological systems, making it a molecule of interest for researchers in medicinal chemistry and drug development.<sup>[1]</sup> This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their characterization, and insights into its reactivity, tailored for professionals in the scientific community.

## Core Molecular and Physical Properties

A thorough understanding of the physical properties of **p-Menthane-3-carboxylic acid** is fundamental for its handling, formulation, and application in research and development. These properties are dictated by its molecular structure, including its molecular weight, stereochemistry, and the presence of the polar carboxylic acid group alongside the nonpolar hydrocarbon backbone.

## Structural and Molecular Identifiers

- IUPAC Name: 5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid[2]
- Common Synonyms: 2-Isopropyl-5-methylcyclohexanecarboxylic acid, Menthane-3-carboxylic acid[2][3]
- CAS Registry Number: 39668-86-5 (for the isomer mixture or unspecified stereochemistry)[2][3][4][5]; 16052-40-7 (for the (1R,2S,5R)-isomer)[1][6]
- Molecular Formula: C<sub>11</sub>H<sub>20</sub>O<sub>2</sub>[1][4][5][6]

The structure features a cyclohexane ring with three substituents, leading to multiple stereocenters. The precise spatial arrangement of these groups is critical and is denoted by stereochemical descriptors (e.g., (1R,2S,5R)).

Caption: 2D Structure of **p-Menthane-3-carboxylic acid**.

## Tabulated Physical Data

The following table summarizes the key quantitative physical properties of **p-Menthane-3-carboxylic acid**. These values are essential for laboratory procedures, including reaction setup, purification, and formulation.

Property	Value	Source(s)
Molecular Weight	184.27 g/mol	[2][6]
Melting Point	65 °C	[3][4]
Boiling Point	165 °C at 6 Torr; 270.9 °C at 760 mmHg	[3][4]
Density	0.965 - 0.9716 g/cm <sup>3</sup> at 20 °C	[3][4]
Topological Polar Surface Area	37.3 Å <sup>2</sup>	[2][5]
XLogP3	3.4	[2][5]

## Solubility Profile

The solubility of a compound is a critical parameter in drug development, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. **p-Menthane-3-carboxylic acid**, possessing both a lipophilic hydrocarbon scaffold and a hydrophilic carboxylic acid group, exhibits amphiphilic character.

- **Organic Solvents:** It is generally reported to be soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, acetone, and dimethyl sulfoxide (DMSO).<sup>[7]</sup>
- **Aqueous Solvents:** The carboxylic acid group can be deprotonated to form a carboxylate salt, which significantly increases aqueous solubility.<sup>[8]</sup> Solubility in water is expected to be low at acidic pH when the molecule is in its neutral form and will increase substantially at neutral to basic pH.

## Chemical Properties and Reactivity

The chemical behavior of **p-Menthane-3-carboxylic acid** is dominated by the carboxylic acid functional group. This group acts as a proton donor (Brønsted-Lowry acid) and a site for nucleophilic acyl substitution.

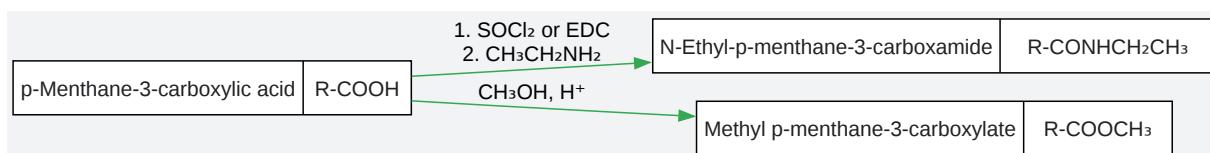
### Acidity (pKa)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. While a specific experimentally determined pKa value for **p-Menthane-3-carboxylic acid** is not readily available in the cited literature, it can be estimated to be similar to other alkyl-substituted cyclohexanecarboxylic acids. For reference, the pKa of benzoic acid is 4.20 in water.<sup>[9]</sup> Aliphatic carboxylic acids are typically slightly weaker acids than benzoic acid, with pKa values generally in the range of 4.5 to 5.0. The precise pKa is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

### Reactivity and Key Transformations

The carboxylic acid moiety is a versatile functional group that can undergo a variety of chemical transformations. These reactions are central to the synthesis of derivatives for various applications, including the development of physiological coolants.<sup>[10]</sup>

- Esterification: In the presence of an acid catalyst, **p-Menthane-3-carboxylic acid** reacts with alcohols to form esters. This is a common strategy for creating prodrugs to improve the lipophilicity and membrane permeability of a parent drug.[8]
- Amidation: The compound can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using coupling reagents (e.g., DCC, EDC). This reaction is particularly relevant as N-substituted p-menthane-3-carboxamides are known for their physiological cooling effects. [10]
- Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (p-menthane-3-methanol) using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ).



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Caption: Key reactions of **p-Menthane-3-carboxylic acid**.

## Experimental Protocols for Characterization

To ensure scientific integrity and reproducibility, standardized protocols for determining the physicochemical properties of **p-Menthane-3-carboxylic acid** are essential.

### Protocol: Determination of Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of a compound.[7]

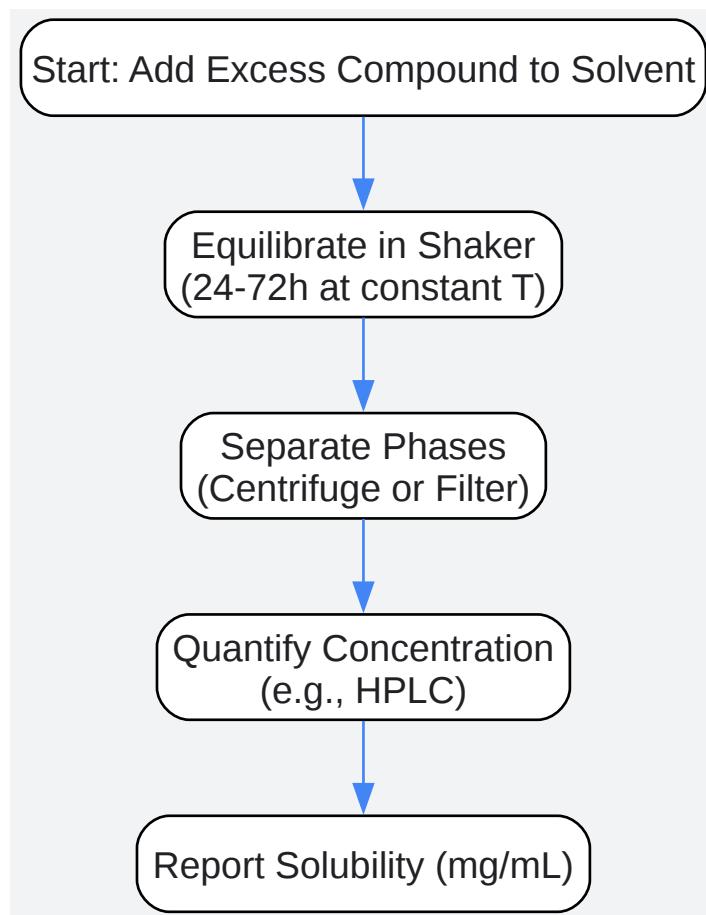
Objective: To determine the equilibrium solubility of **p-Menthane-3-carboxylic acid** in a selected solvent at a controlled temperature.

**Materials:**

- **p-Mentane-3-carboxylic acid** (high purity)
- Selected solvent (e.g., phosphate-buffered saline pH 7.4, water)
- Sealed glass vials
- Temperature-controlled orbital shaker
- Centrifuge or filtration apparatus (0.22  $\mu$ m syringe filter)
- Calibrated analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

**Methodology:**

- Preparation: Add an excess amount of **p-Mentane-3-carboxylic acid** to a vial containing a known volume of the solvent. The presence of undissolved solid is critical to ensure a saturated solution.
- Equilibration: Seal the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48 or 72-hour period is often used to confirm equilibrium by taking measurements at multiple time points.
- Phase Separation: After equilibration, carefully remove the vials. Separate the undissolved solid from the saturated solution by centrifugation at high speed, followed by careful removal of the supernatant, or by filtering the solution through a 0.22  $\mu$ m syringe filter.
- Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of **p-Mentane-3-carboxylic acid** in the diluted sample using a validated HPLC method against a standard calibration curve.
- Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units of mg/mL or  $\mu$ g/mL, specifying the solvent and the exact temperature of the experiment.



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Caption: Workflow for solubility determination via the shake-flask method.

## Protocol: Determination of pKa (Potentiometric Titration)

Objective: To determine the pKa of **p-Mentane-3-carboxylic acid** by titrating it with a strong base and monitoring the pH.

Materials:

- **p-Mentane-3-carboxylic acid**
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized water (or a water/co-solvent mixture if solubility is low)
- Calibrated pH meter with electrode

- Magnetic stirrer and stir bar
- Burette

Methodology:

- Sample Preparation: Accurately weigh a sample of **p-Menthane-3-carboxylic acid** and dissolve it in a known volume of deionized water (a co-solvent like ethanol may be used if necessary, but this will yield an apparent pKa, or pKa\*).
- Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.
- Titration: Record the initial pH. Begin adding the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added.
- Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
- pKa Determination: Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point. According to the Henderson-Hasselbalch equation, at the half-equivalence point,  $\text{pH} = \text{pKa}$ .

## Protocol: Acquisition of Spectral Data

While public databases may lack experimental spectra for this specific compound, the following standard protocols can be used for its structural confirmation and characterization.[11]

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: Dissolve 5-10 mg of the sample in  $\sim 0.7$  mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals would include multiplets for the cyclohexane ring protons, doublets for the methyl and

isopropyl methyl groups, and a broad singlet for the carboxylic acid proton (which may be exchangeable with D<sub>2</sub>O).

- <sup>13</sup>C NMR: Use a more concentrated sample (20-50 mg). Acquire a proton-decoupled spectrum. Expected signals include a peak for the carbonyl carbon (~170-185 ppm), multiple peaks in the aliphatic region (20-60 ppm) for the cyclohexane, methyl, and isopropyl carbons.

## 2. Infrared (IR) Spectroscopy:

- Method: Prepare a sample as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).
- Data Acquisition: Record the spectrum from 4000 to 400 cm<sup>-1</sup>.
- Expected Peaks: A very broad O-H stretch from ~3300 to 2500 cm<sup>-1</sup> (characteristic of a carboxylic acid dimer), a sharp and strong C=O stretch from ~1700 to 1725 cm<sup>-1</sup>, and C-H stretches just below 3000 cm<sup>-1</sup>.

## Safety and Handling

According to GHS classifications, **p-Menthane-3-carboxylic acid** may cause skin irritation, serious eye damage, and respiratory irritation.[\[2\]](#) Standard laboratory safety precautions should be followed.

- Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[\[12\]](#)[\[13\]](#)
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors or dust.[\[12\]](#) Avoid contact with skin and eyes.[\[13\]](#)
- Storage: Store in a cool, dry place in a tightly sealed container.[\[12\]](#)

## Conclusion

**p-Menthane-3-carboxylic acid** is a versatile chiral building block with well-defined physicochemical properties rooted in its unique molecular structure. Its amphiphilic nature, coupled with the reactivity of the carboxylic acid group, makes it a valuable starting material for synthesizing a range of derivatives, particularly in the fields of flavorings, fragrances, and

pharmaceuticals. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this compound and its analogues, ensuring data integrity and facilitating further research and development.

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- To cite this document: BenchChem. [Physical and chemical properties of p-Mentane-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3052226#physical-and-chemical-properties-of-p-menthane-3-carboxylic-acid]

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